Silver p-toluenesulfonate

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 231877. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

CAS 编号 |

16836-95-6 |

|---|---|

分子式 |

C7H8AgO3S |

分子量 |

280.07 g/mol |

IUPAC 名称 |

4-methylbenzenesulfonic acid;silver |

InChI |

InChI=1S/C7H8O3S.Ag/c1-6-2-4-7(5-3-6)11(8,9)10;/h2-5H,1H3,(H,8,9,10); |

InChI 键 |

BRYKBDMLJJLFAB-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)S(=O)(=O)[O-].[Ag+] |

规范 SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.[Ag] |

其他CAS编号 |

16836-95-6 |

Pictograms |

Irritant |

相关CAS编号 |

104-15-4 (Parent) |

产品来源 |

United States |

Foundational & Exploratory

Synthesis of Silver p-Toluenesulfonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of silver p-toluenesulfonate (AgOTs) from silver nitrate. The primary focus is on the widely employed metathesis reaction involving sodium p-toluenesulfonate. This guide provides a comprehensive overview of the synthesis, including the reaction pathway, a detailed experimental protocol, and key quantitative data.

Introduction

This compound, also known as silver tosylate, is a versatile reagent in organic synthesis. It is an organosilver compound valued for its ability to act as a source of the tosylate anion (TsO⁻) and as a silver(I) cation that can facilitate halide abstraction.[1][2] The tosylate group is an excellent leaving group, making this compound a key reagent in the conversion of alkyl halides to their corresponding tosylates, which are important intermediates in the synthesis of complex organic molecules, including pharmaceuticals.[1] This white, crystalline solid is typically prepared through a straightforward precipitation reaction.[1]

Synthesis Pathway

The most common and efficient method for synthesizing this compound is a metathesis (double displacement) reaction between silver nitrate (AgNO₃) and sodium p-toluenesulfonate (NaOTs) in an aqueous solution.[1] The reaction proceeds due to the low solubility of this compound in water, which causes it to precipitate from the reaction mixture, driving the equilibrium towards the products. The balanced chemical equation for this reaction is:

AgNO₃(aq) + CH₃C₆H₄SO₃Na(aq) → CH₃C₆H₄SO₃Ag(s)↓ + NaNO₃(aq)

An alternative, though less common, approach involves the reaction of silver nitrate with p-toluenesulfonic acid.[1]

The following diagram illustrates the logical workflow for the synthesis of this compound from silver nitrate and sodium p-toluenesulfonate.

Caption: Experimental workflow for the synthesis of this compound.

Quantitative Data

The following table summarizes the key quantitative parameters for the synthesis of this compound based on stoichiometric calculations and typical literature procedures.

| Parameter | Value | Notes |

| Reactants | ||

| Silver Nitrate (AgNO₃) Molecular Weight | 169.87 g/mol | |

| Sodium p-toluenesulfonate (NaOTs) Molecular Weight | 194.19 g/mol | |

| Stoichiometric Ratio (AgNO₃ : NaOTs) | 1:1 | Crucial for maximizing yield and purity.[1] |

| Product | ||

| This compound (AgOTs) Molecular Weight | 279.06 g/mol | |

| Theoretical Yield | ~164 g AgOTs per 100 g AgNO₃ | Based on 100% conversion. |

| Appearance | White to off-white crystalline solid | [1] |

| Purity (Commercial) | ≥98% | |

| Reaction Conditions | ||

| Solvent | Deionized Water | |

| Temperature | Room Temperature | The reaction is typically carried out at ambient temperature. |

| Purification | ||

| Recrystallization Solvent | Water | [1] |

Experimental Protocol

This section provides a representative experimental procedure for the synthesis of this compound.

4.1. Materials and Equipment

-

Silver Nitrate (AgNO₃)

-

Sodium p-toluenesulfonate (NaOTs)

-

Deionized Water

-

Beakers

-

Magnetic Stirrer and Stir Bar

-

Büchner Funnel and Flask

-

Filter Paper

-

Vacuum Source

-

Drying Oven or Vacuum Desiccator

4.2. Procedure

-

Preparation of Reactant Solutions:

-

Prepare a solution of silver nitrate by dissolving a calculated amount in deionized water in a beaker.

-

In a separate beaker, prepare a stoichiometric equivalent solution of sodium p-toluenesulfonate in deionized water.

-

-

Reaction:

-

While stirring the silver nitrate solution at room temperature, slowly add the sodium p-toluenesulfonate solution.

-

A white precipitate of this compound will form immediately.[1]

-

Continue stirring the mixture for a designated period (e.g., 30-60 minutes) to ensure the reaction goes to completion.

-

-

Isolation of the Product:

-

Set up a Büchner funnel with filter paper for vacuum filtration.

-

Pour the reaction mixture into the funnel and apply vacuum to collect the solid precipitate.

-

Wash the collected solid with several portions of cold deionized water to remove the soluble sodium nitrate byproduct and any unreacted starting materials.

-

-

Drying:

-

Carefully transfer the filtered solid to a watch glass or drying dish.

-

Dry the product in a vacuum oven at a moderate temperature (e.g., 50-60 °C) or in a vacuum desiccator until a constant weight is achieved. Due to the light sensitivity of silver salts, drying should be performed in the dark.[1]

-

4.3. Purification (Recrystallization)

-

Transfer the crude, dry this compound to a clean beaker.

-

Add a minimum amount of hot deionized water to dissolve the solid completely.

-

Allow the solution to cool slowly to room temperature.

-

Further cool the solution in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold deionized water, and dry as described previously.

Safety and Handling

-

Silver Nitrate: Corrosive and an oxidizing agent. Causes severe skin burns and eye damage. Stains skin and clothing.

-

This compound: May cause skin and eye irritation. It is light-sensitive and should be stored in a dark container to prevent decomposition.[1]

-

General Precautions: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle all chemicals in a well-ventilated fume hood.

Conclusion

The synthesis of this compound from silver nitrate via a metathesis reaction with sodium p-toluenesulfonate is a robust and high-yielding procedure. The simplicity of the reaction and the ease of product isolation make it a common and practical method for obtaining this valuable reagent for applications in organic synthesis and drug development. Careful control of stoichiometry and thorough purification are key to obtaining a high-purity product.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Silver Tosylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Silver tosylate, also known as silver p-toluenesulfonate, is an organosilver compound with the chemical formula C₇H₇AgO₃S.[1] It is a white to off-white crystalline solid widely utilized in organic synthesis as a reagent and catalyst.[1][2] This technical guide provides a comprehensive overview of the physical and chemical properties of silver tosylate, including detailed experimental protocols and key data presented for easy reference. Its utility primarily stems from the tosylate anion being an excellent leaving group and the silver cation's ability to facilitate halide abstraction.[1][2]

Physical Properties

Silver tosylate is a stable solid under recommended storage conditions, though it is known to be sensitive to light and should be stored in a dark container.[1][3] Like many silver compounds, it can gradually darken upon exposure to light due to the reduction of Ag⁺ to metallic silver.[2]

Tabulated Physical Data

| Property | Value | References |

| Molecular Formula | C₇H₇AgO₃S | [3][4] |

| Molecular Weight | 279.06 g/mol | [3][4] |

| Appearance | White to off-white or greyish crystalline powder | [2][5] |

| Melting Point | 262-268 °C (with decomposition) | [2][6] |

| Solubility | Soluble in water, acetonitrile, acetone, diethyl ether, and other polar organic solvents. | [2][3][7] |

| Stability | Light sensitive; stable under normal, dry conditions. | [1][2] |

Chemical Properties and Reactivity

Silver tosylate is a versatile reagent in organic chemistry, primarily used for the conversion of alkyl halides to their corresponding tosylates.[1][3] This reactivity is driven by the precipitation of insoluble silver halides (AgCl, AgBr, AgI), which shifts the reaction equilibrium forward.[2] The tosylate group is a significantly less nucleophilic anion than halides, making silver tosylate an excellent reagent for generating reactive cationic species under mild conditions.[2]

Beyond halide abstraction, it also acts as a Lewis acid and a mild oxidant, promoting chemical transformations such as rearrangements and the formation of heterocycles.[2]

Key Chemical Reactions

-

Conversion of Alkyl Halides to Tosylates: This is the most common application of silver tosylate. The reaction proceeds via a nucleophilic substitution mechanism.[1]

-

Formation of Selenyl Tosylates: It can be used to convert benzyl selenyl chlorides into their corresponding selenyl tosylates.[3]

-

Catalysis: Silver tosylate can act as a catalyst in various organic reactions, including Mannich-type cyclization-oxidation reactions.[1]

Experimental Protocols

Synthesis of Silver Tosylate

A common laboratory-scale synthesis of silver tosylate involves a precipitation reaction between silver nitrate and sodium p-toluenesulfonate.[8]

Materials:

-

Silver nitrate (AgNO₃)

-

Sodium p-toluenesulfonate (NaOTs)

-

Deionized water

Procedure:

-

Prepare separate aqueous solutions of silver nitrate and sodium p-toluenesulfonate.

-

Slowly add the sodium p-toluenesulfonate solution to the silver nitrate solution with constant stirring.

-

A white precipitate of silver tosylate will form immediately.[8]

-

Continue stirring for a predetermined time to ensure complete reaction.

-

Collect the precipitate by vacuum filtration.

-

Wash the precipitate with deionized water to remove any unreacted starting materials and the sodium nitrate byproduct.

-

Dry the purified silver tosylate in a vacuum oven, protected from light.

References

- 1. fishersci.com [fishersci.com]

- 2. biofuranchem.com [biofuranchem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. m.youtube.com [m.youtube.com]

- 5. This compound | 16836-95-6 [chemicalbook.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. This compound | 16836-95-6 [amp.chemicalbook.com]

- 8. Buy this compound | 16836-95-6 [smolecule.com]

Unraveling the Crystalline Architecture of Silver p-Toluenesulfonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Silver p-toluenesulfonate, also known as silver tosylate or AgOTs, is a versatile reagent and catalyst in organic synthesis. Despite its widespread use, a definitive crystal structure of pure this compound has not been reported in the surveyed scientific literature. Early X-ray diffraction studies from the 1990s suggested a polymeric structure where silver ions are bridged by sulfonate oxygen atoms in a trigonal bipyramidal geometry; however, detailed crystallographic data remains elusive.[1]

This guide focuses on the detailed crystal structure analysis of a closely related and well-characterized compound: the silver(I) p-toluenesulfonate-p-aminobenzoic acid complex. The study of this complex provides significant insights into the coordination chemistry of silver(I) with sulfonate and carboxylate ligands, offering a valuable proxy for understanding the structural behavior of this compound. The complex, with the systematic name catena-(μ-4-aminobenzoic acid)(μ-4-toluenesulfonato-O,O',O'')silver(I), represents the first structurally characterized example of a silver(I) complex involving two different organic acid species.[2]

This technical document provides a comprehensive overview of the crystal structure, experimental protocols for its determination, and a visualization of the key structural features to aid researchers in understanding the solid-state properties of this important class of compounds.

Crystallographic Data Summary

The crystal structure of the silver(I) p-toluenesulfonate-p-aminobenzoic acid complex was determined by single-crystal X-ray diffraction. The key crystallographic parameters are summarized in the table below for clear and concise reference.

| Parameter | Value |

| Chemical Formula | C₁₄H₁₄AgNO₅S |

| Formula Weight | 416.2 g/mol |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a | 35.86(2) Å |

| b | 8.958(4) Å |

| c | 9.695(5) Å |

| α | 90° |

| β | 109.65(2)° |

| γ | 90° |

| Volume | 2933(3) ų |

| Z | 8 |

| Calculated Density (Dc) | 1.885 g/cm³ |

| Measured Density (Dm) | 1.90 g/cm³ |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Temperature | 293(2) K |

| F(000) | 1664 |

| μ (Mo Kα) | 15.4 cm⁻¹ |

| Selected Bond Distances | |

| Ag-N | 2.223(3) Å |

| Ag-O (sulfonate) | 2.309(3) Å, 2.468(3) Å, 2.518(3) Å |

| Coordination Sphere Bond Angles | |

| Range | 76.21(9)° - 132.0(1)° |

Data sourced from the American Chemical Society publication on the preparation and crystal structure of the silver(I) p-toluenesulfonate-p-aminobenzoic acid complex polymer adduct.[2]

Experimental Protocols

The methodologies employed in the synthesis and structural determination of the silver(I) p-toluenesulfonate-p-aminobenzoic acid complex are detailed below.

1. Synthesis and Crystallization

The complex was synthesized by refluxing equimolar quantities of silver(I) p-toluenesulfonate (0.56 g, 2 mmol) and p-aminobenzoic acid (0.27 g, 2 mmol) in 30 cm³ of ethanol for 10 minutes.[2] The preparation was conducted with the exclusion of natural light. The resulting white precipitate was collected and redissolved in methanol. Colorless needle-like crystals suitable for X-ray diffraction were obtained by slow evaporation of the methanolic solution at room temperature in the dark over several days, yielding approximately 60%.[2]

2. X-ray Data Collection and Structure Determination

A suitable single crystal with dimensions 0.25 × 0.14 × 0.12 mm was mounted on an Enraf-Nonius CAD-4 diffractometer.[2] Data were collected using graphite-monochromated Mo Kα radiation. A total of 2717 reflections were collected up to 2θ_max = 54.3°, of which 2672 were unique.[2] The data were corrected for absorption using semiempirical methods.

The crystal structure was solved using Patterson methods with the SHELXS-86 program and refined on F² using SHELXL-93.[2] All non-hydrogen atoms were refined anisotropically.

Structural Visualization

Experimental Workflow

The following diagram illustrates the key steps involved in the synthesis and structural analysis of the silver(I) p-toluenesulfonate-p-aminobenzoic acid complex.

Coordination Environment of the Silver(I) Ion

The crystal structure reveals a two-dimensional sheet structure based on a distorted tetrahedral coordination geometry around the silver(I) center.[2] Each silver ion is coordinated to the amine nitrogen of one p-aminobenzoic acid molecule and to three oxygen atoms from the sulfonate groups of three independent p-toluenesulfonate molecules.[2]

While the crystal structure of pure this compound remains to be fully elucidated, the detailed analysis of its complex with p-aminobenzoic acid provides invaluable structural information. The distorted tetrahedral AgO₃N coordination geometry and the polymeric nature of the complex highlight the versatile bonding capabilities of the silver(I) ion and the sulfonate group.[2] This technical guide serves as a foundational resource for researchers and professionals, offering a clear presentation of the available crystallographic data, the experimental procedures used to obtain it, and visual representations of the key structural features. Further research into the crystallization of pure this compound is warranted to provide a more complete picture of its solid-state chemistry.

References

Solubility of Silver p-Toluenesulfonate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Silver p-toluenesulfonate (AgOTs), also known as silver tosylate, is a versatile reagent in organic synthesis, primarily utilized for the conversion of alkyl halides to tosylates.[1][2][3] Its efficacy and reactivity are significantly influenced by its solubility in the chosen reaction solvent. This technical guide provides a comprehensive overview of the solubility characteristics of this compound in various organic solvents based on available literature. While specific quantitative solubility data is not extensively reported, this guide consolidates qualitative solubility information and presents a general experimental protocol for its determination. Furthermore, a detailed experimental workflow for a key application of this compound is provided.

Data Presentation: Solubility of this compound

The following table summarizes the qualitative solubility of this compound in a range of common organic solvents as described in the available literature. It is important to note that this information is qualitative and solubility can be affected by factors such as temperature and the presence of other solutes.

| Solvent | Chemical Formula | Qualitative Solubility |

| Acetonitrile | CH₃CN | Soluble[1][2] |

| Diethyl Ether | (C₂H₅)₂O | Soluble[1][2] |

| Methanol | CH₃OH | Soluble[4] |

| Water | H₂O | Soluble[1][2][5] |

Transition metal p-toluenesulfonates are generally noted to be soluble in many polar solvents.[4] Tosylate salts are typically less soluble than their triflate counterparts but more soluble than the corresponding halide salts.[4]

Experimental Protocols: Determining Solubility

The following is a general experimental protocol that can be adapted to quantitatively determine the solubility of this compound in a specific organic solvent of interest. This method is based on the principle of creating a saturated solution and determining the concentration of the dissolved solute.

Objective: To determine the solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (AgOTs)

-

Selected organic solvent (e.g., acetonitrile, methanol)

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Analytical balance

-

Volumetric flasks and pipettes

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Analytical instrumentation for quantification (e.g., UV-Vis spectrophotometer, HPLC, or gravimetric analysis)

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealed container. The excess solid is crucial to ensure that the solution becomes saturated.

-

Place the container in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period to allow equilibrium to be reached. This may take several hours to days, depending on the solvent and temperature. It is advisable to conduct preliminary experiments to determine the time required to reach equilibrium.

-

-

Separation of the Saturated Solution:

-

Once equilibrium is reached, cease agitation and allow the undissolved solid to settle.

-

To ensure complete separation of the solid phase, centrifuge the mixture at a controlled temperature.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette. It is critical to avoid disturbing the solid at the bottom of the container.

-

For further clarification, the collected supernatant can be passed through a syringe filter compatible with the organic solvent.

-

-

Quantification of the Dissolved Solute:

-

Gravimetric Analysis:

-

Accurately weigh a clean, dry evaporating dish.

-

Transfer the known volume of the filtered saturated solution to the evaporating dish.

-

Carefully evaporate the solvent under controlled conditions (e.g., in a fume hood, possibly with gentle heating or a stream of inert gas) until the solute is completely dry.

-

Weigh the evaporating dish with the dried solute.

-

The mass of the dissolved this compound can be determined by the difference in weight.

-

-

Spectroscopic or Chromatographic Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Generate a calibration curve by measuring the absorbance (UV-Vis) or peak area (HPLC) of the standard solutions.

-

Dilute the saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

-

Measure the absorbance or peak area of the diluted sample and use the calibration curve to determine the concentration of this compound in the diluted sample.

-

Calculate the concentration in the original saturated solution by accounting for the dilution factor.

-

-

-

Calculation of Solubility:

-

Express the solubility in desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Mandatory Visualization: Experimental Workflow

The following diagram illustrates a typical experimental workflow for the synthesis of an alkyl tosylate from an alkyl halide using this compound. This reaction is a cornerstone application of this reagent in organic synthesis.[3]

Caption: Workflow for Alkyl Tosylate Synthesis.

References

An In-depth Technical Guide to Silver p-Toluenesulfonate (CAS 16836-95-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Silver p-toluenesulfonate, also known as silver tosylate, is an organometallic compound with the CAS number 16836-95-6. It is a white to light-grey crystalline powder that is valued in organic synthesis for its ability to act as a catalyst and reagent. This technical guide provides a comprehensive overview of its chemical properties, synthesis, applications, and known biological activities, with a focus on data relevant to research and development.

Chemical and Physical Properties

This compound is a salt composed of a silver(I) cation (Ag⁺) and a p-toluenesulfonate anion (CH₃C₆H₄SO₃⁻). Its key physical and chemical properties are summarized in the table below. The compound is notably sensitive to light and should be stored accordingly.[1]

| Property | Value | Reference(s) |

| CAS Number | 16836-95-6 | [2] |

| Molecular Formula | C₇H₇AgO₃S | [2] |

| Molecular Weight | 279.06 g/mol | [2] |

| Appearance | White to light-grey crystalline powder | [1] |

| Melting Point | 264-266 °C (with decomposition) | [3] |

| Solubility | Soluble in water. Moderately soluble in polar organic solvents such as acetonitrile, acetone, and alcohols. | [1] |

| Synonyms | Silver tosylate, p-Toluenesulfonic acid silver salt, Silver(I) tosylate | [2][4] |

Synthesis and Experimental Protocols

This compound is most commonly synthesized via a metathesis reaction between silver nitrate and a salt of p-toluenesulfonic acid, typically sodium p-toluenesulfonate. The reaction is driven by the precipitation of the sparingly soluble this compound from an aqueous solution.[1][3]

Synthesis of this compound

Experimental Protocol: Metathesis Reaction

This protocol describes the synthesis of this compound from silver nitrate and sodium p-toluenesulfonate.

-

Preparation of Reactant Solutions:

-

Prepare a 0.5 M aqueous solution of silver nitrate (AgNO₃).

-

Prepare a 0.5 M aqueous solution of sodium p-toluenesulfonate (NaOTs).

-

-

Reaction:

-

In a flask protected from light (e.g., wrapped in aluminum foil), slowly add the silver nitrate solution to the sodium p-toluenesulfonate solution with constant stirring at room temperature.

-

A white precipitate of this compound will form immediately.

-

-

Isolation and Purification:

-

Continue stirring for 30 minutes to ensure complete precipitation.

-

Collect the precipitate by vacuum filtration.

-

Wash the precipitate with deionized water to remove any unreacted starting materials and sodium nitrate.

-

Further purification can be achieved by recrystallization from hot water.[1]

-

-

Drying:

-

Dry the purified product in a vacuum oven at a temperature below 60 °C to avoid decomposition.

-

Figure 1: Workflow for the synthesis of this compound.

Applications in Organic Synthesis

The primary application of this compound in organic synthesis is as a reagent to convert alkyl halides to their corresponding tosylates. The reaction is driven by the precipitation of the insoluble silver halide, which shifts the equilibrium towards the product.[1][2] This is particularly useful when other tosylation methods are not suitable.

Tosylation of Alkyl Halides

Experimental Protocol: Tosylation of Benzyl Bromide

This protocol provides a general procedure for the tosylation of an alkyl halide, using benzyl bromide as an example.

-

Reaction Setup:

-

In a round-bottom flask protected from light, dissolve benzyl bromide (1.0 eq) in anhydrous acetonitrile.

-

Add this compound (1.1 eq) to the solution.

-

-

Reaction:

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

The formation of a precipitate (silver bromide) will be observed.

-

-

Work-up and Purification:

-

Upon completion of the reaction, filter the mixture to remove the precipitated silver bromide.

-

Wash the filter cake with a small amount of acetonitrile.

-

Combine the filtrate and washings, and remove the solvent under reduced pressure.

-

The crude benzyl tosylate can be purified by recrystallization or column chromatography.

-

Figure 2: General scheme for the tosylation of alkyl halides.

Analytical Data

Detailed analytical data is crucial for the characterization of this compound. While access to raw spectral data can be limited, representative data for the p-toluenesulfonate moiety is available.

NMR Spectroscopy

The ¹H and ¹³C NMR spectra of the p-toluenesulfonate anion are well-characterized. In the ¹H NMR spectrum, characteristic signals are observed for the methyl protons and the aromatic protons. In the ¹³C NMR spectrum, distinct signals for the methyl carbon, the four aromatic carbons, are expected.

| ¹H NMR (DMSO-d₆) | Chemical Shift (ppm) | Multiplicity | Integration |

| Methyl Protons | ~2.3 | Singlet | 3H |

| Aromatic Protons | ~7.1-7.5 | Multiplet | 4H |

| ¹³C NMR (DMSO-d₆) | Chemical Shift (ppm) |

| Methyl Carbon | ~21 |

| Aromatic Carbons | ~125-145 |

Note: The exact chemical shifts can vary depending on the solvent and the cation.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by strong absorptions corresponding to the sulfonate group.

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Intensity | Reference(s) |

| S=O | Asymmetric stretch | ~1350 | Strong | [5] |

| S=O | Symmetric stretch | ~1175 | Strong | [5] |

| S-O | Stretch | 1000-750 (several bands) | Strong | [5] |

Biological Activity and Drug Development Applications

While silver compounds, in general, are well-known for their antimicrobial properties, there is a significant lack of specific studies on the biological activity of this compound. The antimicrobial action of silver ions (Ag⁺) is believed to involve multiple mechanisms:

-

Cell Membrane Disruption: Silver ions can bind to sulfur-containing proteins in the bacterial cell membrane, leading to increased membrane permeability and leakage of cellular contents.

-

Inhibition of Enzymes: Ag⁺ can interact with thiol groups (-SH) in enzymes, inactivating them and disrupting essential metabolic pathways.

-

DNA Damage: Silver ions can interact with DNA, leading to its condensation and inhibiting replication.

It is important to note that these are general mechanisms for silver ions, and the specific activity of this compound, including its minimum inhibitory concentration (MIC) against various pathogens and its cytotoxicity towards mammalian cells, has not been extensively reported in the scientific literature. The p-toluenesulfonate anion itself is generally considered to be of low toxicity. However, some p-toluenesulfonate esters have been identified as genotoxic impurities in pharmaceutical manufacturing.[6]

Due to the lack of specific data on its biological effects, the direct application of this compound in drug development is not well-established. Its primary role remains as a reagent in the synthesis of more complex molecules.

Figure 3: Postulated general antimicrobial mechanisms of silver ions.

Safety and Handling

This compound is an irritant to the skin, eyes, and respiratory system. It is also light-sensitive and should be stored in a tightly sealed container in a cool, dry, and dark place.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.

Conclusion

This compound is a valuable reagent in organic synthesis, primarily for the conversion of alkyl halides to tosylates. Its synthesis is straightforward, and its chemical properties are well-defined. However, there is a notable lack of research into its specific biological activities. While the antimicrobial properties of silver ions are well-documented, dedicated studies on this compound are needed to establish its efficacy and safety profile for potential applications in drug development and other life sciences research. Future investigations should focus on determining its antimicrobial spectrum, cytotoxicity, and mechanism of action to fully elucidate its potential beyond its current use as a synthetic reagent.

References

- 1. spectrabase.com [spectrabase.com]

- 2. scbt.com [scbt.com]

- 3. This compound | 16836-95-6 [chemicalbook.com]

- 4. biofuranchem.com [biofuranchem.com]

- 5. Chemistry: Sulfonates infrared spectra [openchemistryhelp.blogspot.com]

- 6. Synthesis, characterization, and evaluation of antibacterial effect of Ag nanoparticles against Escherichia coli O157:H7 and methicillin-resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]

The Catalytic Core of Silver p-Toluenesulfonate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Silver p-toluenesulfonate, often abbreviated as AgOTs or silver tosylate, has emerged as a versatile and powerful catalyst in modern organic synthesis. Its unique combination of a soft Lewis acidic silver(I) cation and a non-coordinating p-toluenesulfonate (tosylate) anion allows for the activation of a wide range of substrates, facilitating numerous transformations critical to the construction of complex molecules, including pharmaceutical intermediates. This technical guide delves into the core mechanism of action of this compound as a catalyst, providing a comprehensive overview for researchers, scientists, and professionals in drug development.

Core Mechanism of Action

The catalytic activity of this compound stems from two primary, often synergistic, modes of action: Lewis acid catalysis and halide abstraction .

1. Lewis Acid Catalysis:

The silver(I) ion is a soft Lewis acid, meaning it has a high affinity for soft Lewis bases, such as the π-systems of alkenes, alkynes, and allenes.[1][2][3] This interaction, often referred to as π-activation, withdraws electron density from the unsaturated bond, rendering it more electrophilic and susceptible to nucleophilic attack.[1][2] This activation is a key step in a multitude of reactions, including cyclizations, hydroalkoxylations, and cycloadditions.[1][2][3]

The p-toluenesulfonate anion is a weakly coordinating and excellent leaving group.[4] Its non-coordinating nature is crucial as it does not strongly bind to the silver(I) center, leaving it available to interact with the substrate. Furthermore, its ability to stabilize positive charge facilitates the formation of cationic intermediates during the catalytic cycle.[5]

2. Halide Abstraction:

This compound is highly effective at abstracting halide ions (Cl⁻, Br⁻, I⁻) from organic substrates to form insoluble silver halides (AgCl, AgBr, AgI). This irreversible precipitation drives the reaction forward and generates a highly reactive carbocation or a coordinatively unsaturated metal complex, which can then participate in subsequent transformations. This is a common strategy for initiating cationic reactions or for generating active catalysts from halide-bridged metal dimers.

Key Catalytic Applications and Mechanisms

This compound catalyzes a diverse array of organic transformations. Below are detailed examples of its application, including proposed catalytic cycles.

Intramolecular Hydroalkoxylation of Alkynes

The intramolecular hydroalkoxylation of alkynes is a powerful method for the synthesis of oxygen-containing heterocycles, which are common motifs in natural products and pharmaceuticals. AgOTs has been shown to be an effective catalyst for this transformation.

Catalytic Cycle:

The proposed catalytic cycle for the silver-catalyzed intramolecular hydroalkoxylation of an alkynol is depicted below.

References

- 1. Silver-Catalyzed Activation of Terminal Alkynes for Synthesizing Nitrogen-Containing Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. par.nsf.gov [par.nsf.gov]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Dynamics for Reactions of Ion Pairs in Aqueous Solution: Reactivity of Tosylate Anion Ion Paired with the Highly Destabilized 1-(4-Methylphenyl)-2,2,2-Trifluoroethyl Carbocation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Spectroscopic Data of Silver p-Toluenesulfonate

This technical guide provides a comprehensive overview of the spectroscopic data for silver p-toluenesulfonate, catering to researchers, scientists, and drug development professionals. The document summarizes available Nuclear Magnetic Resonance (NMR) and Infrared (IR) data, details relevant experimental protocols, and presents a key reaction mechanism involving the title compound.

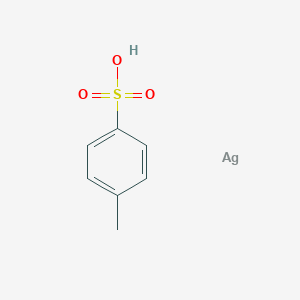

Chemical Structure:

Caption: Chemical structure of this compound.

Spectroscopic Data

Direct, publicly available quantitative NMR and IR spectroscopic data for this compound is limited. However, the spectroscopic properties are primarily determined by the p-toluenesulfonate anion. The silver cation (Ag⁺) is spectroscopically silent in typical NMR and IR experiments. Therefore, the data for p-toluenesulfonic acid and its other salts can be used as a close approximation.

1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

The following tables summarize the ¹H and ¹³C NMR chemical shifts for the p-toluenesulfonate moiety, which are expected to be very similar to those for this compound.

Table 1: ¹H NMR Spectroscopic Data of p-Toluenesulfonate Moiety

| Protons | Chemical Shift (δ) in ppm (Solvent: DMSO-d₆)[1] | Multiplicity[1] | Coupling Constant (J) in Hz[1] |

| Ar-H (ortho to SO₃⁻) | 7.51 | Doublet | 7.9 |

| Ar-H (meta to SO₃⁻) | 7.14 | Doublet | 7.8 |

| CH ₃ | 2.27 | Singlet | N/A |

Table 2: ¹³C NMR Spectroscopic Data of p-Toluenesulfonate Moiety

| Carbon | Chemical Shift (δ) in ppm (Solvent: DMSO-d₆)[1] |

| C -SO₃⁻ | 144.68 |

| C -CH₃ | 139.04 |

| Ar-C H (ortho to SO₃⁻) | 128.83 |

| Ar-C H (meta to SO₃⁻) | 125.95 |

| C H₃ | 21.25 |

1.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the vibrational modes of the p-toluenesulfonate group. The key absorption bands are summarized below, based on data for p-toluenesulfonic acid.

Table 3: IR Spectroscopic Data of p-Toluenesulfonate Moiety (KBr Pellet)

| Functional Group | Wavenumber (cm⁻¹)[1] |

| Aromatic C-H Stretch | 3103 |

| Aliphatic C-H Stretch | 2965, 2863 |

| S=O Asymmetric Stretch | 1286 |

| S=O Symmetric Stretch | 1120-1180 (typical range) |

| S-O Stretch | 1000-1040 (typical range) |

| Aromatic C=C Stretch | 1486 |

| C-S Stretch | 724 |

Experimental Protocols

2.1. NMR Spectroscopy

A general protocol for obtaining NMR spectra of organometallic salts like this compound is as follows:

-

Sample Preparation:

-

Weigh approximately 5-20 mg of the this compound sample.

-

Dissolve the sample in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in a clean, dry NMR tube to a volume of approximately 0.6-0.7 mL.[2]

-

Ensure the sample is fully dissolved. If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

-

-

Data Acquisition:

-

The NMR spectrum is acquired on a standard NMR spectrometer (e.g., 400 or 500 MHz).

-

The spectrometer is locked onto the deuterium signal of the solvent.

-

Shimming is performed to optimize the magnetic field homogeneity.

-

For ¹H NMR, a standard pulse program is used. For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum and improve sensitivity.[3]

-

The chemical shifts are referenced to an internal standard (e.g., TMS for organic solvents, or the residual solvent peak).

-

2.2. IR Spectroscopy (Nujol Mull)

The following protocol describes the preparation of a Nujol mull for acquiring the IR spectrum of a solid sample like this compound:[4][5]

-

Sample Preparation:

-

Data Acquisition:

-

Apply a small amount of the mull to the surface of one KBr or NaCl salt plate.

-

Place a second salt plate on top and gently rotate to spread the mull into a thin, even film.

-

Mount the plates in the sample holder of the FTIR spectrometer.

-

Acquire the spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹). A background spectrum of the clean salt plates should be recorded and subtracted from the sample spectrum.

-

Signaling Pathways and Experimental Workflows

This compound is a key reagent in organic synthesis, particularly for the conversion of alkyl halides to alkyl tosylates. This reaction proceeds via a nucleophilic substitution mechanism.

Caption: SN2 mechanism for the tosylation of an alkyl halide using this compound.

The reaction is driven to completion by the precipitation of the insoluble silver halide (AgX), effectively removing the halide ion from the reaction mixture. This makes this compound a highly effective tosylating agent.

References

An In-depth Technical Guide on the Thermal Stability and Decomposition of Silver Tosylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of silver p-toluenesulfonate (silver tosylate). The information is curated for professionals in research, scientific, and drug development fields, offering detailed data, experimental methodologies, and a theoretical framework for understanding the thermal behavior of this compound.

Introduction to Silver Tosylate

This compound, with the chemical formula C₇H₇AgO₃S, is a white crystalline solid. It is an important reagent in organic synthesis, primarily utilized for the conversion of alkyl halides to their corresponding tosylates. Understanding its thermal stability is crucial for its safe handling, storage, and application in various chemical processes, particularly those conducted at elevated temperatures.

Thermal Stability and Decomposition Profile

The thermal stability of silver tosylate has been investigated using various analytical techniques. The compound is known to decompose upon heating.

Decomposition Temperature

Silver tosylate exhibits a melting point with decomposition in the range of 264-266°C.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Table 1: Anticipated Thermal Decomposition Data for Silver Tosylate

| Parameter | Expected Value/Observation | Reference/Justification |

| Decomposition Onset Temperature | > 200°C | Based on melting/decomposition point and data from similar compounds. |

| Major Decomposition Stage(s) | Likely a multi-stage process. Initial loss of organic moiety followed by decomposition of any intermediate silver salts. | Inferred from the decomposition of other metal sulfonates. |

| Final Residue | Silver oxide (Ag₂O) or metallic silver (Ag) | Thermal decomposition of transition metal p-toluenesulfonates in air generally yields metal oxides. Silver oxide itself decomposes to metallic silver at higher temperatures. |

| Gaseous Decomposition Products | Carbon monoxide (CO), Carbon dioxide (CO₂), Sulfur oxides (SOx), and other organic fragments. | A safety data sheet for this compound indicates the release of irritating gases and vapors upon thermal decomposition, including carbon monoxide, carbon dioxide, and sulfur oxides.[2][3] |

Experimental Protocols

Detailed experimental protocols for the thermal analysis of silver tosylate can be designed based on standard methodologies for similar compounds.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature and mass loss profile of silver tosylate upon heating.

Apparatus: A thermogravimetric analyzer coupled with a mass spectrometer (TGA-MS) or a Fourier-transform infrared spectrometer (TGA-FTIR) for evolved gas analysis.

Methodology:

-

Sample Preparation: A small, accurately weighed sample of silver tosylate (typically 5-10 mg) is placed in an inert crucible (e.g., alumina or platinum).

-

Instrument Setup:

-

Purge Gas: High-purity nitrogen or argon at a constant flow rate (e.g., 20-50 mL/min) to provide an inert atmosphere. Alternatively, dry air can be used to study oxidative decomposition.

-

Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min).

-

-

Data Collection: The mass of the sample is continuously monitored as a function of temperature. If using a coupled system, the evolved gases are simultaneously analyzed.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition, the temperature ranges of distinct decomposition steps, and the percentage of mass loss for each step. The derivative of the TGA curve (DTG curve) can be used to identify the temperatures of maximum decomposition rates. Evolved gas analysis data is used to identify the chemical nature of the volatile decomposition products.

Differential Scanning Calorimetry (DSC)

Objective: To determine the thermal transitions (e.g., melting, crystallization, decomposition) and associated enthalpy changes of silver tosylate.

Apparatus: A differential scanning calorimeter.

Methodology:

-

Sample Preparation: A small, accurately weighed sample of silver tosylate (typically 2-5 mg) is hermetically sealed in an aluminum or copper pan. An empty, sealed pan is used as a reference.

-

Instrument Setup:

-

Purge Gas: High-purity nitrogen or argon at a constant flow rate.

-

Heating Program: The sample and reference are heated from ambient temperature to a temperature above the decomposition point at a constant heating rate (e.g., 10°C/min).

-

-

Data Collection: The difference in heat flow between the sample and the reference is recorded as a function of temperature.

-

Data Analysis: The resulting DSC thermogram is analyzed to identify endothermic (e.g., melting) and exothermic (e.g., decomposition) events. The peak temperature and the area under the peak (enthalpy change) for each transition are determined.

Decomposition Pathway

The thermal decomposition of silver tosylate is expected to proceed through the cleavage of the carbon-sulfur and sulfur-oxygen bonds in the tosylate anion and the silver-oxygen bond.

Caption: Proposed thermal decomposition pathway of silver tosylate.

Experimental Workflow for Thermal Analysis

A typical workflow for the comprehensive thermal analysis of silver tosylate is outlined below.

Caption: Workflow for the thermal characterization of silver tosylate.

Conclusion

This technical guide summarizes the key aspects of the thermal stability and decomposition of silver tosylate. While specific experimental data for this compound is limited in readily available literature, a comprehensive understanding can be derived from the analysis of similar metal sulfonates and standard thermal analysis principles. The provided experimental protocols and workflows offer a robust framework for researchers and professionals to conduct detailed thermal characterization of silver tosylate and similar materials, ensuring safe handling and optimized application in their respective fields. Further research employing techniques such as TGA-MS and Pyrolysis-GC-MS would be invaluable in elucidating the precise decomposition mechanism and identifying all volatile products.

References

Silver p-toluenesulfonate molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of silver p-toluenesulfonate (silver tosylate), a versatile reagent in organic chemistry.

Core Properties of this compound

This compound is an organosilver compound valued for its utility in facilitating nucleophilic substitution reactions. It is a white to light-grey crystalline solid. The quantitative properties of the compound are summarized below.

| Property | Data |

| Molecular Formula | C₇H₇AgO₃S |

| Molecular Weight | 279.06 g/mol |

| CAS Number | 16836-95-6 |

| Appearance | White to light-grey crystalline powder/solid |

| Solubility | Soluble in water, moderately soluble in polar organic solvents (e.g., acetonitrile, acetone) |

| Synonyms | Silver tosylate, p-Toluenesulfonic acid silver salt |

Molecular Structure and Composition

This compound is an ionic compound formed from a silver(I) cation (Ag⁺) and a p-toluenesulfonate anion (CH₃C₆H₄SO₃⁻). The structure of the anion is central to its chemical utility.

Caption: Logical breakdown of this compound into its constituent ions and the structure of the p-toluenesulfonate anion.

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its application in the conversion of alkyl halides are provided below.

Protocol 1: Synthesis of this compound via Metathesis

This protocol describes the synthesis of this compound from silver nitrate and sodium p-toluenesulfonate, a common and efficient precipitation method.

Materials:

-

Silver nitrate (AgNO₃)

-

Sodium p-toluenesulfonate (NaOTs)

-

Distilled water

-

Stir plate and magnetic stir bar

-

Filtration apparatus (e.g., Büchner funnel and flask)

-

Drying oven or desiccator

Procedure:

-

Prepare Reactant Solutions: Prepare equimolar aqueous solutions of silver nitrate and sodium p-toluenesulfonate in separate flasks using distilled water. A 1:1 molar ratio is optimal for this reaction.

-

Reaction: While stirring the sodium p-toluenesulfonate solution at room temperature (20-25°C), slowly add the silver nitrate solution. A white precipitate of this compound will form immediately.

-

Digestion: Continue stirring the mixture for 10-15 minutes to ensure the reaction goes to completion.

-

Isolation: Isolate the precipitate by vacuum filtration. Wash the collected solid with a small amount of cold distilled water to remove any soluble impurities, such as sodium nitrate.

-

Drying: Dry the purified this compound in an oven at a moderate temperature or in a desiccator, protected from light, as silver salts are often light-sensitive.

Protocol 2: Conversion of an Alkyl Bromide to an Alkyl Tosylate

This protocol details a general procedure for the conversion of an alkyl bromide to its corresponding tosylate using this compound. This reaction is particularly useful when traditional methods with tosyl chloride are not suitable.

Materials:

-

Alkyl bromide (e.g., 1-bromobutane)

-

This compound (AgOTs)

-

Acetonitrile (anhydrous)

-

Round-bottom flask

-

Reflux condenser

-

Stir plate and magnetic stir bar

-

Filtration apparatus

Procedure:

-

Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the alkyl bromide in anhydrous acetonitrile.

-

Addition of Reagent: Add a stoichiometric equivalent of this compound to the solution.

-

Reaction: Heat the mixture to reflux with stirring. The reaction progress can be monitored by the formation of a precipitate, which is the insoluble silver bromide (AgBr). The precipitation of the silver halide is the driving force for the reaction.

-

Completion and Workup: Once the reaction is complete (as determined by an appropriate method like TLC or GC-MS), cool the mixture to room temperature.

-

Isolation: Filter the reaction mixture to remove the precipitated silver bromide.

-

Purification: The filtrate, containing the desired alkyl tosylate, can then be concentrated under reduced pressure. Further purification of the product can be achieved by recrystallization or column chromatography.

Caption: Experimental workflow for the conversion of an alkyl bromide to an alkyl tosylate using this compound.

Silver p-Toluenesulfonate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Silver p-toluenesulfonate (AgOTs), an organosilver compound, has carved a significant niche in synthetic chemistry since its discovery. This whitepaper provides an in-depth exploration of its history, synthesis, physicochemical properties, and key applications. Detailed experimental protocols for its preparation are presented, alongside a comprehensive summary of its quantitative data. Furthermore, key synthetic pathways and experimental workflows are visualized using DOT language diagrams to facilitate a deeper understanding of this versatile reagent.

Introduction

This compound, also known as silver tosylate, is a white, crystalline solid with the chemical formula C₇H₇AgO₃S. It is the silver salt of p-toluenesulfonic acid. The compound is widely utilized in organic synthesis as a catalyst and a reagent, primarily for the conversion of alkyl halides to tosylates and in reactions requiring a soluble, non-coordinating silver salt.[1][2] Its utility stems from the high affinity of the silver(I) ion for halides, which facilitates the abstraction of a halide from an organic molecule, and the subsequent introduction of the weakly coordinating tosylate anion.

History and Discovery

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₇AgO₃S | [4][5] |

| Molecular Weight | 279.06 g/mol | [4][5] |

| CAS Number | 16836-95-6 | [1][4][5] |

| Appearance | White to light grey crystalline powder | [2] |

| Melting Point | 264-266 °C (decomposition) | [6] |

| Solubility | Soluble in water, acetonitrile, diethyl ether. | [1][6] |

| Sensitivity | Light sensitive | [7] |

Synthesis of this compound

There are two primary methods for the synthesis of this compound: metathesis reaction and direct synthesis.

Metathesis Reaction

This is the most common and straightforward method for preparing this compound.[3] It involves the reaction of a soluble silver salt, typically silver nitrate, with a soluble salt of p-toluenesulfonic acid, such as sodium p-toluenesulfonate. The reaction relies on the low solubility of this compound in the reaction medium, which leads to its precipitation.

Materials:

-

Silver nitrate (AgNO₃)

-

Sodium p-toluenesulfonate (CH₃C₆H₄SO₃Na)

-

Deionized water

-

Ethanol (for washing)

-

Acetone (for washing)

Procedure:

-

Prepare separate aqueous solutions of silver nitrate and sodium p-toluenesulfonate. For example, dissolve silver nitrate (1 equivalent) in a minimum amount of deionized water and, in a separate flask, dissolve sodium p-toluenesulfonate (1 equivalent) in deionized water.

-

Slowly add the silver nitrate solution to the sodium p-toluenesulfonate solution with constant stirring. A white precipitate of this compound will form immediately.

-

Continue stirring the mixture for a predetermined time (e.g., 30 minutes) to ensure complete precipitation.

-

Collect the precipitate by vacuum filtration using a Buchner funnel.

-

Wash the collected solid sequentially with deionized water, ethanol, and acetone to remove any unreacted starting materials and byproducts.

-

Dry the purified this compound in a vacuum oven at a moderate temperature (e.g., 60-80 °C) in the dark to prevent decomposition.

Direct Synthesis

An alternative method involves the direct reaction of silver metal with p-toluenesulfonic acid.[8] This method avoids the use of silver nitrate and can produce a high-purity product.

Materials:

-

Silver powder or foil

-

p-Toluenesulfonic acid monohydrate

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine silver metal and a solution of p-toluenesulfonic acid in water.

-

Heat the mixture to reflux with stirring. The reaction progress can be monitored by the evolution of hydrogen gas.

-

After the reaction is complete (i.e., the silver has dissolved), the solution is filtered while hot to remove any unreacted silver.

-

The filtrate is then cooled to allow the this compound to crystallize.

-

The crystals are collected by filtration, washed with cold deionized water, and dried under vacuum in the dark.

Spectroscopic Data

The identity and purity of this compound can be confirmed using various spectroscopic techniques.

| Spectroscopic Data | Key Features |

| Infrared (IR) Spectroscopy | Characteristic strong absorptions for the sulfonate group (S=O stretching) around 1200-1250 cm⁻¹ and 1030-1050 cm⁻¹. Aromatic C-H stretching and bending vibrations are also observed. |

| ¹H NMR Spectroscopy | A singlet for the methyl protons around 2.4 ppm. Two doublets in the aromatic region (typically around 7.2 and 7.8 ppm) corresponding to the protons on the benzene ring. |

| ¹³C NMR Spectroscopy | A signal for the methyl carbon around 21 ppm. Aromatic carbon signals in the range of 125-145 ppm. |

Crystal Structure

While the crystal structure of a complex of silver(I) p-toluenesulfonate with p-aminobenzoic acid has been determined, revealing a distorted tetrahedral geometry around the silver atom, a definitive crystal structure of pure this compound is not widely reported in the literature.[9] The compound is generally understood to exist as a three-dimensional polymer.[9]

Applications in Organic Synthesis

This compound is a valuable reagent in a variety of organic transformations.

Conversion of Alkyl Halides to Tosylates

This is one of the most common applications of this compound.[1][2] The reaction proceeds via the precipitation of the insoluble silver halide, which drives the reaction to completion.

R-X + AgOTs → R-OTs + AgX (s)

where R is an alkyl group and X is a halide (Cl, Br, I).

Catalysis

This compound can act as a Lewis acid catalyst in various organic reactions, such as Friedel-Crafts alkylations and acylations. The silver ion can coordinate to functional groups, activating the substrate towards nucleophilic attack.

Safety and Handling

This compound is light-sensitive and should be stored in a dark, cool, and dry place.[7] It is classified as an irritant to the skin, eyes, and respiratory system.[10] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling the compound.

Conclusion

This compound is a versatile and valuable reagent in synthetic chemistry with a history spanning over a century. Its straightforward synthesis, well-defined properties, and diverse applications make it an indispensable tool for researchers and drug development professionals. This guide has provided a comprehensive overview of its discovery, preparation, characterization, and utility, offering a valuable resource for its effective application in the laboratory.

References

- 1. This compound | 16836-95-6 [chemicalbook.com]

- 2. Page loading... [guidechem.com]

- 3. Buy this compound | 16836-95-6 [smolecule.com]

- 4. This compound = 99 16836-95-6 [sigmaaldrich.com]

- 5. scbt.com [scbt.com]

- 6. 16836-95-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. This compound, 98+% | Fisher Scientific [fishersci.ca]

- 8. girolami-group.chemistry.illinois.edu [girolami-group.chemistry.illinois.edu]

- 9. pubs.acs.org [pubs.acs.org]

- 10. fishersci.com [fishersci.com]

The Enduring Influence of the Tosylate Counterion on Silver Salt Reactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of modern organic synthesis, the choice of reagents can dictate the success, efficiency, and selectivity of a reaction. Silver salts, prized for their ability to act as powerful Lewis acids and halide abstractors, are a cornerstone of many synthetic transformations. However, the reactivity of the silver(I) cation is profoundly modulated by its accompanying counterion. This technical guide provides an in-depth exploration of the role of the tosylate (p-toluenesulfonate, TsO⁻) anion in governing the reactivity of silver salts, offering a comparative perspective against other common silver salts.

The Crucial Role of the Weakly Coordinating Anion

The tosylate anion is classified as a weakly coordinating anion (WCA). Unlike strongly coordinating anions such as halides or acetate, which form tight ion pairs with the silver cation and diminish its Lewis acidity, WCAs interact only feebly with the metal center. This weak interaction is pivotal, as it leaves the silver cation more "exposed" and available to participate in chemical reactions. The key characteristics of the tosylate anion that contribute to its role as a WCA include:

-

Charge Delocalization: The negative charge on the tosylate anion is extensively delocalized through resonance across the three oxygen atoms of the sulfonate group and the aromatic ring. This dispersal of charge reduces the anion's nucleophilicity and basicity.

-

Steric Hindrance: The bulky nature of the tosyl group further impedes its ability to closely approach and coordinate with the silver cation.

The consequence of these properties is that silver(I) tosylate (AgOTs) serves as an excellent source of a highly electrophilic silver cation, enhancing its reactivity in a variety of synthetic applications.

Comparative Reactivity and Physicochemical Properties

The choice of the counterion has a significant impact on the solubility, stability, and reactivity of the silver salt. Below is a summary of key comparative data.

Data Presentation: Solubility of Silver Salts in Organic Solvents

The solubility of a silver salt is a critical factor in its utility in organic synthesis, as it dictates the concentration of the reactive species in solution. While comprehensive, directly comparable solubility data is sparse, the following table provides a summary of available information.

| Silver Salt | Dichloromethane (CH₂Cl₂) | Tetrahydrofuran (THF) | Acetonitrile (CH₃CN) | Toluene | Water (H₂O) |

| Silver Tosylate (AgOTs) | Sparingly soluble | Sparingly soluble | Soluble | Insoluble | Soluble[1][2][3][4] |

| Silver Triflate (AgOTf) | Soluble | Soluble | Soluble | Soluble | Very soluble[5][6] |

| Silver Nitrate (AgNO₃) | Poorly soluble | Poorly soluble | Very soluble (111.8 g/100g )[1][7] | Insoluble | Very soluble (256 g/100g )[1] |

| Silver Perchlorate (AgClO₄) | Soluble | Soluble | Soluble | Insoluble | Very soluble |

Note: "Soluble" and "Sparingly soluble" are qualitative descriptions and can vary with temperature and the specific grade of the solvent.

Data Presentation: Comparative Leaving Group Ability of Sulfonate Anions

In many reactions, particularly halide abstractions, the silver salt facilitates the replacement of a halide with its counterion. The subsequent reactivity of the newly formed species is then dependent on the leaving group ability of that counterion. The table below compares the leaving group ability of tosylate with other common sulfonate anions. A better leaving group is the conjugate base of a stronger acid (lower pKa).

| Leaving Group | Abbreviation | Conjugate Acid | pKa of Conjugate Acid | Relative Sₙ2 Rate |

| Triflate | -OTf | Triflic Acid (CF₃SO₃H) | ~ -14 | 4.4 x 10⁴ |

| Tosylate | -OTs | p-Toluenesulfonic Acid (TsOH) | -2.8 | 1 |

| Mesylate | -OMs | Methanesulfonic Acid (MsOH) | -1.9 | 0.5 |

Data adapted from various sources. The relative rates are approximate and can vary with substrate and reaction conditions.

This data illustrates that while triflate is a significantly better leaving group, tosylate is still an excellent leaving group and is often preferred due to its lower cost and easier handling.

Key Applications and Reaction Mechanisms

The unique properties of silver tosylate make it a versatile reagent in organic synthesis.

Halide Abstraction

One of the most common applications of silver tosylate is in halide abstraction. The driving force for this reaction is the precipitation of the insoluble silver halide (AgCl, AgBr, AgI), which shifts the equilibrium towards the formation of the tosylated product. This is a mild and efficient method for converting alkyl halides to alkyl tosylates, which are themselves versatile intermediates due to the excellent leaving group ability of the tosylate anion.

Caption: Halide abstraction using silver tosylate.

Lewis Acid Catalysis: Intramolecular Cyclizations

The weakly coordinating nature of the tosylate anion allows the silver(I) cation to function as a potent Lewis acid, activating unsaturated systems like alkynes and allenes towards nucleophilic attack. This is particularly useful in intramolecular cyclization reactions to form heterocyclic compounds.

The catalytic cycle for the silver-catalyzed intramolecular hydroalkoxylation of an allene is depicted below. The silver cation activates the allene, making it more electrophilic and susceptible to attack by the pendant hydroxyl group. Subsequent protonolysis regenerates the catalyst and yields the cyclic ether product.

References

- 1. Silver p-toluenesulfonate, 98+% | Fisher Scientific [fishersci.ca]

- 2. This compound | 16836-95-6 [chemicalbook.com]

- 3. chemwhat.com [chemwhat.com]

- 4. 16836-95-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. organic-synthesis.com [organic-synthesis.com]

- 6. cuvillier.de [cuvillier.de]

- 7. Reactive p-block cations stabilized by weakly coordinating anions - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C5CS00672D [pubs.rsc.org]

Unraveling the Structure of Silver p-Toluenesulfonate: A Theoretical and Experimental Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the structural characteristics of silver p-toluenesulfonate (AgOTs), a compound of significant interest in organic synthesis and materials science. While a definitive crystal structure for pure this compound remains to be elucidated, this document synthesizes available experimental data from a closely related complex and outlines the theoretical methodologies that can be employed to predict its structure and properties. This guide is intended to serve as a valuable resource for researchers engaged in computational chemistry, materials science, and drug development by providing both established data and a roadmap for future theoretical investigations.

Experimental Insights from a this compound Complex

To date, the crystal structure of pure this compound has not been reported in the literature. However, the structure of a silver(I) p-toluenesulfonate-p-aminobenzoic acid complex provides critical insights into the coordination behavior of the silver ion and the p-toluenesulfonate anion. In this complex, the silver atom is part of a two-dimensional polymer network.

The coordination sphere of the silver ion is a distorted tetrahedron, with the silver atom bonded to three oxygen atoms from three independent p-toluenesulfonate residues and one nitrogen atom from a p-aminobenzoic acid molecule.[1] The bond lengths and angles from this experimentally determined structure offer a foundational dataset for any theoretical modeling of this compound.

Table 1: Selected Experimental Bond Lengths in Silver(I) p-Toluenesulfonate-p-Aminobenzoic Acid Complex [1]

| Bond | Length (Å) |

| Ag-O | 2.309 |

| Ag-O | 2.468 |

| Ag-O | 2.518 |

| Ag-N | 2.223 |

Table 2: Experimental Coordination Sphere Bond Angle Range in Silver(I) p-Toluenesulfonate-p-Aminobenzoic Acid Complex [1]

| Angle Range | Degrees |

| O-Ag-O / O-Ag-N | 76.21 - 132.0 |

Theoretical Approaches to Modeling this compound

In the absence of a solved crystal structure for pure this compound, computational methods are indispensable for predicting its geometry, stability, and spectroscopic properties. The following outlines a hypothetical workflow for a comprehensive theoretical study.

Computational Methodology

A robust theoretical investigation would typically involve Density Functional Theory (DFT) for geometry optimization and electronic structure calculations, followed by Molecular Dynamics (MD) simulations to explore the dynamic behavior of the system.

Experimental Protocol: Hypothetical DFT and MD Study

-

Model Building: Construct an initial model of this compound. Given the polymeric nature suggested by related compounds, both a monomeric unit and a periodic crystalline model should be considered. The starting geometry for the p-toluenesulfonate anion can be taken from the known structure of p-toluenesulfonic acid.

-

DFT Geometry Optimization: Perform geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p) for non-metal atoms and a LANL2DZ effective core potential for silver). The optimization should be carried out for both the gas phase and with the inclusion of a solvent model to simulate a condensed phase environment.

-

Frequency Calculations: Following optimization, perform vibrational frequency calculations to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared and Raman spectra.

-

Molecular Dynamics Simulations: Using the optimized geometry, conduct classical Molecular Dynamics simulations to study the structural dynamics, stability, and intermolecular interactions at different temperatures. This would provide insights into the polymeric nature of the compound.

References

The Ascendancy of Silver: A Technical Guide to Silver-Based Catalysis in Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals

The unique reactivity and selectivity of silver have carved out a significant niche for its application as a catalyst in a myriad of organic transformations. This in-depth technical guide explores the core principles and practical applications of silver-based catalysts, offering a valuable resource for researchers and professionals in the chemical and pharmaceutical sciences. Silver catalysts, known for their oxophilicity and ability to activate alkynes and allenes, facilitate a diverse range of reactions, including powerful C-C and C-heteroatom bond formations, cycloadditions, and selective oxidations.[1] This guide provides a comprehensive overview of key silver-catalyzed reactions, complete with detailed experimental protocols, quantitative data for comparative analysis, and mechanistic insights visualized through catalytic cycles and workflows.

Core Applications of Silver-Based Catalysts in Organic Synthesis

Silver catalysts, in both homogeneous and heterogeneous forms, have demonstrated remarkable efficacy across a spectrum of organic reactions. Their utility stems from the unique electronic properties of silver, which can readily shuttle between different oxidation states, most commonly Ag(I), and engage in various catalytic cycles.[1]

Oxidation Reactions

Silver-based reagents are renowned for their ability to effect selective oxidation of alcohols to aldehydes and ketones. A cornerstone of this area is the Fétizon oxidation , which employs silver(I) carbonate on celite. This heterogeneous reagent is particularly mild and effective for the oxidation of primary and secondary alcohols, with a notable selectivity for the latter.[2][3] Its utility is further highlighted in the synthesis of lactones from diols, where it selectively oxidizes the hemiacetal intermediate.[3][4]

Table 1: Selected Examples of Silver-Catalyzed Oxidation of Alcohols

| Entry | Substrate | Catalyst | Oxidant | Product | Yield (%) | Reference |

| 1 | Benzyl alcohol | Ag-Cu2O/Ti-foam | O2 | Benzaldehyde | 95 | [5] |

| 2 | 1-Phenylethanol | Silver(II) picolinate | - | Acetophenone | High | [6] |

| 3 | 1,5-Pentanediol | Fétizon's Reagent | - | δ-Valerolactone | High | [3] |

| 4 | Geraniol (allylic alcohol) | Fétizon's Reagent | - | Geranial | >90 | [3] |

Coupling Reactions

Silver catalysts play a crucial role in various coupling reactions, either as the primary catalyst or as a co-catalyst. In the renowned Sonogashira coupling , which forms a C(sp)-C(sp²) bond between a terminal alkyne and an aryl or vinyl halide, silver salts like AgI can be used, sometimes in copper-free systems, to promote the reaction.[7][8] Another significant application is the A³ coupling (Aldehyde-Alkyne-Amine), a multicomponent reaction that efficiently synthesizes propargylamines.[9][10][11] Silver catalysts are particularly effective in this transformation, often providing high yields under mild conditions.[9]

Table 2: Representative Silver-Catalyzed Coupling Reactions

| Entry | Reaction Type | Substrates | Catalyst System | Product | Yield (%) | Reference |

| 1 | Sonogashira | Iodobenzene, Phenylacetylene | AgI, PPh3, K2CO3 | Diphenylacetylene | High | [7] |

| 2 | A³ Coupling | Benzaldehyde, Phenylacetylene, Piperidine | AgI | 1-(1,3-diphenylprop-2-yn-1-yl)piperidine | High | [9] |

| 3 | Decarboxylative Alkylation | Pyrimidine, Heptanoic acid | AgNO3, K2S2O8 | 4-Hexylpyrimidine | 72 | [12] |

Cycloaddition Reactions

Silver catalysts are instrumental in promoting various cycloaddition reactions, which are powerful tools for the construction of cyclic molecules. A notable example is the [3+2] cycloaddition of azomethine ylides with alkenes to furnish highly substituted pyrrolidines, a common scaffold in pharmaceuticals and natural products.[1][13] Silver catalysts, often in conjunction with chiral ligands, can achieve high levels of stereocontrol in these transformations.[1] Silver nanoparticles have also been shown to catalyze Diels-Alder cycloadditions.[14]

Table 3: Examples of Silver-Catalyzed Cycloaddition Reactions

| Entry | Reaction Type | Substrates | Catalyst System | Product | Yield (%) | Diastereo/Enantio Selectivity | Reference | |---|---|---|---|---|---|---| | 1 | [3+2] Cycloaddition | N-benzylidene glycine methyl ester, N-methylmaleimide | AgOAc, chiral phosphine ligand | Pyrrolidine derivative | High | High |[1] | | 2 | [4+3] Cycloaddition | 1,3-Butadiene, Vinyl-N-triftosylhydrazone | Silver catalyst | 1,4-Cycloheptadiene | High | High |[15] | | 3 | Diels-Alder | 2'-Hydroxychalcone, 1-Phenyl-3-methylbutadiene | AgBF4, Bu4NBH4 | Cyclohexenyl chalcone | 98 | Single regioisomer |[14] |

Carboxylation and Decarboxylation Reactions

Silver catalysts have emerged as effective promoters of both carboxylation and decarboxylation reactions. They can catalyze the addition of carbon dioxide to terminal alkynes to produce propiolic acids, offering a green route to these valuable building blocks.[16] Conversely, silver catalysts can facilitate decarboxylative couplings, where a carboxylic acid is used as a surrogate for an organometallic reagent.[17][18][19] These reactions are advantageous due to the wide availability and stability of carboxylic acids.

Table 4: Silver-Catalyzed Carboxylation and Decarboxylation Reactions

| Entry | Reaction Type | Substrates | Catalyst System | Product | Yield (%) | Reference |

| 1 | Carboxylation | Phenylacetylene, CO2 | NHC-Ag complex, Cs2CO3 | Phenylpropiolic acid | High | [16] |

| 2 | Decarboxylative Azidation | Cyclohexanecarboxylic acid, Tosyl azide | AgNO3, K2S2O8 | Cyclohexyl azide | 85 | [19] |

| 3 | Decarboxylative Alkylfluorination | Heptanoic acid, Styrene | AgNO3, Selectfluor | 1-Fluoro-3-phenylheptane | 78 | [18] |

| 4 | Protodecarboxylation | 2-Naphthoic acid | Ag2CO3, AcOH | Naphthalene | 95 | [17] |

Experimental Protocols

This section provides detailed methodologies for key silver-catalyzed reactions.

Synthesis of Silver Nanoparticles for Catalysis

Silver nanoparticles (AgNPs) are widely used as heterogeneous catalysts due to their high surface-area-to-volume ratio. A common method for their synthesis is the chemical reduction of a silver salt.[20]

Protocol 2.1.1: Chemical Reduction Synthesis of Silver Nanoparticles

-

Materials:

-

Silver nitrate (AgNO₃), 0.001 M solution in deionized water

-

Sodium borohydride (NaBH₄), 0.002 M solution in deionized water, freshly prepared and kept on ice

-

Polyvinyl alcohol (PVA), 4% aqueous solution (optional, as a capping agent)

-

Deionized water

-

-

Procedure:

-

In a clean Erlenmeyer flask equipped with a magnetic stir bar, add 30 mL of the ice-cold 0.002 M sodium borohydride solution.

-

Place the flask on a magnetic stirrer and commence vigorous stirring.

-

Add 10 mL of the 0.001 M silver nitrate solution dropwise to the sodium borohydride solution. A color change to yellow should be observed, indicating the formation of silver nanoparticles.[21]

-

Continue stirring for an additional 30 minutes after the addition is complete.

-

(Optional) To stabilize the nanoparticles and prevent aggregation, add a small amount of 4% PVA solution and stir for another 15 minutes.[21]

-

The resulting colloidal silver nanoparticle solution is ready for use as a catalyst.

-

Fétizon Oxidation of a Secondary Alcohol

This protocol details the oxidation of a secondary alcohol to a ketone using Fétizon's reagent.[2][3]

Protocol 2.2.1: Preparation of Fétizon's Reagent (Silver(I) Carbonate on Celite)

-

Materials:

-

Silver nitrate (AgNO₃)

-

Sodium carbonate (Na₂CO₃) or potassium bicarbonate (KHCO₃)

-

Celite (diatomaceous earth), purified

-